An In-depth Technical Guide to (3-Glycidyloxypropyl)triethoxysilane: Structure, Properties, and Applications in Research and Drug Development
An In-depth Technical Guide to (3-Glycidyloxypropyl)triethoxysilane: Structure, Properties, and Applications in Research and Drug Development
(3-Glycidyloxypropyl)triethoxysilane (GPTES) is a versatile organosilane coupling agent that plays a critical role in materials science, particularly at the interface of organic and inorganic chemistry. Its unique bifunctional structure, possessing both a reactive epoxy group and hydrolyzable ethoxysilane (B94302) groups, enables it to act as a molecular bridge, enhancing adhesion and modifying surface properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of GPTES, with a focus on its utility for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
(3-Glycidyloxypropyl)triethoxysilane is characterized by a silicon atom bonded to three ethoxy groups and a propyl chain, which is in turn linked to a glycidyl (B131873) ether. This structure allows for a dual-reaction mechanism: the ethoxy groups can hydrolyze to form reactive silanol (B1196071) groups that condense with hydroxyl groups on inorganic substrates, while the terminal epoxy ring can react with a variety of organic functional groups.
Chemical Identifiers:
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IUPAC Name: triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane[1]
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CAS Number: 2602-34-8[2]
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SMILES: CCO--INVALID-LINK--(OCC)OCC[2]
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InChI Key: JXUKBNICSRJFAP-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical properties of GPTES are summarized in the table below. These properties are crucial for determining its handling, storage, and application parameters.
| Property | Value | Reference |
| Appearance | Colorless to faint yellow clear liquid | [4](--INVALID-LINK--) |
| Density | 1.004 g/mL at 20 °C | (--INVALID-LINK----INVALID-LINK-- |
| Boiling Point | 124 °C at 3 mmHg | [3](--INVALID-LINK--) |
| Flash Point | 144 °C | [3] |
| Refractive Index | n20/D 1.427 | (--INVALID-LINK----INVALID-LINK-- |
| Viscosity | 3 cSt at 25 °C | [3](--INVALID-LINK--) |
| Solubility | Soluble in a variety of organic solvents; reacts with water. | [5](--INVALID-LINK--) |
Reaction Mechanisms and Pathways
The utility of GPTES as a coupling agent stems from two primary chemical reactions: the hydrolysis and condensation of the triethoxysilane (B36694) group, and the ring-opening reaction of the epoxy group.
Hydrolysis and Condensation of the Silane (B1218182) Group
In the presence of water, the ethoxy groups of GPTES undergo hydrolysis to form silanol (Si-OH) groups and ethanol (B145695) as a byproduct. These silanol groups are highly reactive and can undergo condensation reactions with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica (B1680970), metal oxides) to form stable covalent Si-O-Substrate bonds. Alternatively, the silanol groups can self-condense with other GPTES molecules to form a polysiloxane network on the surface.
The kinetics of hydrolysis and condensation are influenced by pH, temperature, and the presence of catalysts. Acidic conditions tend to promote hydrolysis while slowing down condensation, whereas basic conditions accelerate both processes.[6][7][8]
Epoxy Ring-Opening Reactions
The epoxy group of GPTES is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be initiated by various nucleophiles, including amines, hydroxyls, thiols, and carboxylic acids. This reactivity allows for the covalent attachment of organic molecules, polymers, and biomolecules to the GPTES-modified surface. The reaction is often catalyzed by acids or bases.
Experimental Protocols
General Protocol for Surface Modification of Silica Nanoparticles
This protocol provides a general workflow for the functionalization of silica nanoparticles with GPTES. Optimization of parameters such as concentration, reaction time, and temperature may be necessary depending on the specific application.
Detailed Methodology:
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Dispersion of Nanoparticles: Disperse a known quantity of silica nanoparticles in anhydrous ethanol. To ensure a homogenous suspension and break up agglomerates, sonicate the mixture for 15-30 minutes.
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Addition of GPTES: While stirring the nanoparticle suspension, add the desired amount of GPTES. The concentration of GPTES will depend on the surface area of the nanoparticles and the desired grafting density.
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Hydrolysis and Condensation: Add a controlled amount of water to the reaction mixture to initiate the hydrolysis of the ethoxy groups. The reaction is typically carried out at room temperature with stirring for several hours to allow for both hydrolysis and condensation to occur.
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Isolation and Purification: After the reaction is complete, the functionalized nanoparticles are isolated by centrifugation. The supernatant, containing unreacted GPTES and byproducts, is discarded.
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Washing: The nanoparticle pellet is washed multiple times with ethanol to remove any remaining impurities. Each washing step is followed by centrifugation and redispersion.
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Drying: The purified, functionalized nanoparticles are dried in a vacuum oven at a moderate temperature (e.g., 80 °C) to remove the solvent.
Protocol for Hydrolysis and Condensation in Solution (Sol-Gel Process)
This protocol describes the preparation of a GPTES-based sol-gel, which can be used for creating hybrid organic-inorganic coatings and materials.
Detailed Methodology:
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Preparation of the Sol: In a reaction vessel, mix GPTES with an alcohol (e.g., ethanol) and water. The molar ratio of GPTES to water is a critical parameter that influences the extent of hydrolysis and condensation.
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Catalysis: Add an acid or base catalyst to control the reaction kinetics. For example, a small amount of hydrochloric acid can be used to promote hydrolysis.
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Aging: Allow the sol to age at room temperature or a slightly elevated temperature for a specific period. During this time, the hydrolysis and condensation reactions proceed, leading to the formation of a gel.
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Application: The resulting sol-gel can be applied to a substrate by dip-coating, spin-coating, or casting.
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Curing: The coated substrate is then cured at an elevated temperature to complete the condensation process and form a stable, cross-linked network.
Applications in Research and Drug Development
The unique properties of GPTES make it a valuable tool in various research and drug development applications.
Surface Modification and Bioconjugation
GPTES is widely used to modify the surfaces of various materials, including glass slides, silicon wafers, and nanoparticles, to introduce reactive epoxy groups.[4] These epoxy-functionalized surfaces can then be used to immobilize biomolecules such as proteins, antibodies, and DNA for applications in biosensors, diagnostics, and microarray technology.
Drug Delivery Systems
In the field of drug delivery, GPTES can be used to functionalize nanoparticles, such as silica or iron oxide nanoparticles, to create carriers for targeted drug delivery. The epoxy groups can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues. Furthermore, the silane can be incorporated into hydrogels and films to create bioadhesive drug delivery systems for transdermal or mucosal applications.
Tissue Engineering and Biomaterials
GPTES is employed in the development of hybrid organic-inorganic biomaterials for tissue engineering scaffolds. By incorporating GPTES into a polymer matrix, the mechanical properties and biocompatibility of the scaffold can be enhanced.[9] The epoxy groups also provide sites for the attachment of cell-adhesion peptides or growth factors to promote tissue regeneration.
Quantitative Data on Performance
The effectiveness of GPTES as a coupling agent and surface modifier can be quantified through various analytical techniques. The following table summarizes typical performance data.
| Parameter | Measurement Technique | Typical Result | Application | Reference |
| Adhesion Strength | Lap Shear Test | Significant increase in shear strength of adhesive joints. | Adhesives and Sealants | [10](--INVALID-LINK--) |
| Surface Hydrophilicity | Contact Angle Measurement | Decrease in water contact angle after hydrolysis of the epoxy group. | Surface Modification | [3](--INVALID-LINK--) |
| Coating Hardness | Pencil Hardness Test | Increased hardness of coatings on various substrates. | Coatings | [11](--INVALID-LINK--) |
| Filler Dispersion | Rheological Measurements | Reduction in viscosity of filled polymer composites. | Composites | [10](--INVALID-LINK--) |
Safety and Handling
(3-Glycidyloxypropyl)triethoxysilane is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. GPTES is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Quantitative analysis of adhesion and biofilm formation on hydrophilic and hydrophobic surfaces of clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-缩水甘油醚氧基丙基三乙氧基硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. (3-GLYCIDOXYPROPYL)TRIETHOXYSILANE | [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. 3-GLYCIDOXYPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 10. atamankimya.com [atamankimya.com]
- 11. researchgate.net [researchgate.net]
